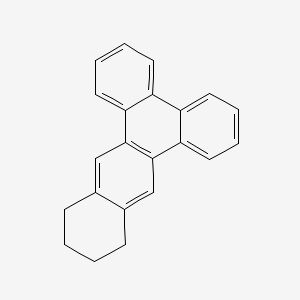
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure It is a derivative of benzo[b]triphenylene, characterized by the addition of four hydrogen atoms, making it a tetrahydro compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- typically involves multi-step organic reactions. One common method is the hydrogenation of benzo[b]triphenylene under specific conditions. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed are oxidized derivatives of the original compound.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential mutagenic and carcinogenic effects, is ongoing.
Medicine: Investigations into its potential therapeutic applications, such as anticancer agents, are being conducted.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- exerts its effects involves interactions with molecular targets such as DNA and proteins. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations. Additionally, it can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]triphenylene: The parent compound, lacking the four additional hydrogen atoms.
Dibenzo[a,c]anthracene: Another PAH with a similar structure but different ring fusion.
1,23,4-Dibenzanthracene: A related compound with a different arrangement of aromatic rings.
Uniqueness
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is unique due to its tetrahydro modification, which alters its chemical reactivity and potential applications. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and exploring new applications in various fields.
Propiedades
Número CAS |
25486-89-9 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
10,11,12,13-tetrahydrobenzo[b]triphenylene |
InChI |
InChI=1S/C22H18/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h3-6,9-14H,1-2,7-8H2 |
Clave InChI |
QHOFEGDKUJSOSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC3=C(C=C2C1)C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


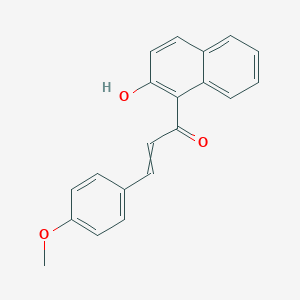



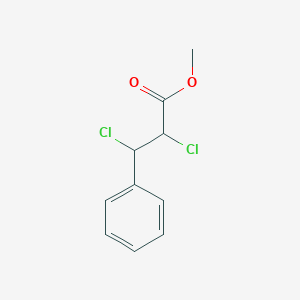
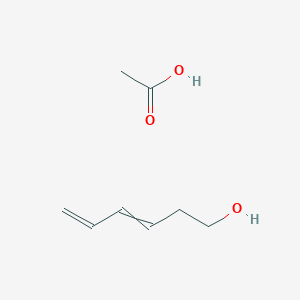

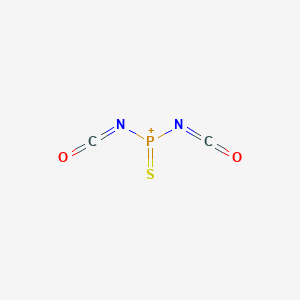
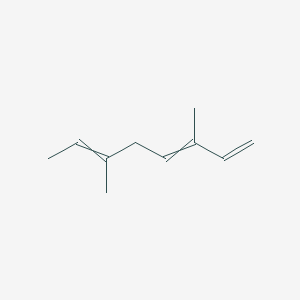
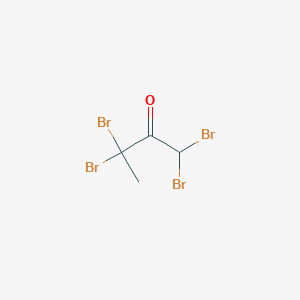
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
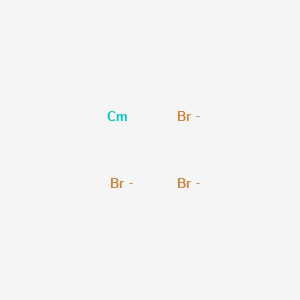
phosphanium bromide](/img/structure/B14687257.png)
